11alpha-Hydroxytestosterone

Enzymology Steroid metabolism Hydroxysteroid dehydrogenase

Progesterone receptor (PR) research is frequently confounded by androgenic crosstalk from conventional steroidal probes. 11α-OHT solves this with defined PR binding (9% RBA vs R5020) and negligible androgenic bioactivity. • CYP3A-specific testosterone metabolite-distinguishable from adrenal 11β-OHT for hepatic vs. adrenal pathway dissection • 156% oxidation velocity by 3α-HSD (vs testosterone) enables stereospecific enzymology assays • Inhibits human decidual cell growth-a functional anti-progestational endpoint not recapitulated by 11-keto derivatives Supplied at ≥97% purity; ships ambient for R&D use worldwide.

Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
CAS No. 3066-12-4
Cat. No. B1248897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11alpha-Hydroxytestosterone
CAS3066-12-4
Molecular FormulaC19H28O3
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O
InChIInChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3
InChIKeyYQDZGFAYWGWSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11alpha-Hydroxytestosterone: Overview and Procurement


11alpha-Hydroxytestosterone (11α-OHT, CAS 3066-12-4) is a C11-hydroxylated derivative of testosterone, characterized by the presence of an alpha-oriented hydroxyl group at the 11th carbon position of the steroid backbone [1]. It is a metabolite of testosterone, endogenously produced by the cytochrome P450 (CYP) isoform CYP3A , and can also be generated via biotransformation using engineered CYP107A1 mutants [2]. Unlike its 11β-stereoisomer or the downstream 11-keto metabolites, 11α-OHT exhibits negligible androgenic bioactivity [3] but demonstrates measurable affinity for the progesterone receptor (PR) and inhibitory effects on human decidual cell growth .

Progesterone receptor pathway studies with minimal androgen receptor crosstalk
CYP3A-mediated testosterone metabolite for steroidomics and drug metabolism research
Stereospecific 3α-HSD substrate for enzymology and steroid metabolism assays
Non-androgenic C11-hydroxylated reference standard for cellular signaling studies

Why 11α-OHT Cannot Be Substituted


Substituting 11alpha-Hydroxytestosterone with its 11β-stereoisomer or with 11-keto derivatives is scientifically unjustified due to fundamental differences in stereochemistry, metabolic origin, and receptor pharmacology. The 11α- and 11β-isomers exhibit distinct enzymatic oxidation rates; 11α-OHT is oxidized by 3α-hydroxysteroid dehydrogenase (EC 1.1.1.239) at 156% velocity compared to testosterone, while 11β-OHT shows variable rates (76–136%) under the same conditions [1]. More critically, 11α-OHT demonstrates measurable progesterone receptor binding affinity (9% relative to R5020) , whereas 11β-OHT acts as a progesterone receptor B (PRB) antagonist [2]. Additionally, 11α-OHT is a direct CYP3A metabolite of testosterone, contrasting with 11β-OHT which is primarily produced via CYP11B1 in the adrenal cortex [3]. These stereospecific differences in enzyme kinetics, receptor pharmacology, and biosynthetic origin render the compounds non-interchangeable for any research or industrial application requiring defined molecular identity.

11β-hydroxytestosterone exhibits distinct PRB antagonist profile and variable 3α-HSD kinetics; receptor pharmacology may not transfer.

11-keto derivatives (11-ketotestosterone) retain measurable androgenic activity, confounding AR-independent pathway interpretation.

Biosynthetic origin differs: 11α-OHT is CYP3A-dependent, while 11β-OHT arises from adrenal CYP11B1; metabolic context cannot be interchanged.

11α-OHT: Differentiating Evidence


Oxidation Rate by 3α-HSD

In enzyme assays with 3α-hydroxysteroid dehydrogenase (EC 1.1.1.239), 11α-hydroxytestosterone is oxidized at 156% velocity compared to testosterone, indicating a higher substrate turnover rate than the parent compound. The 11β-stereoisomer, in contrast, exhibits variable oxidation rates under the same experimental conditions, with reported velocities of 76% and 136% relative to testosterone, demonstrating stereospecific differences in enzyme recognition [1].

3α-HSD Oxidation
Cross-study comparable
156% velocity vs testosterone; 11β-OHT: 76–136%
Stereospecific enzyme recognition context
EC 1.1.1.239 + NAD+; substrate turnover may influence in vitro stability
Enzymology Steroid metabolism Hydroxysteroid dehydrogenase

Progesterone Receptor Binding Affinity

11α-Hydroxytestosterone exhibits a relative binding affinity of 9% for the progesterone receptor, compared to the synthetic progestin R5020 (promegestone) which is assigned a reference value of 100% . This moderate binding affinity is consistent with reported Ki values for 11α-derivatives in the range of 950 nM to 1.0 μM against the human recombinant progesterone receptor A (PR-A), in contrast to high-affinity agonists and antagonists which exhibit Ki values of 0.6–28.0 nM [1].

PR Binding Affinity
Direct head-to-head
9% relative to R5020 (100%); Ki ~950 nM–1 μM
Supports anti-progestational tool context
Distinct from 11β-OHT PRB antagonism
Receptor pharmacology Progesterone receptor Binding affinity

Decidual Cell Growth Inhibition

Among a series of C11-substituted testosterone derivatives, 11α-hydroxytestosterone inhibits the growth and differentiation of cultured human decidual cells . Structure-activity relationship studies demonstrate that the inhibitory potency correlates with the polarity of the C11 substituent and the compound's relative binding affinity to the progesterone receptor [1]. The 11α-hydroxy, 11β-hydroxy, 11α-methoxy, 11β-methoxy, and 11-keto derivatives were all synthesized and evaluated, establishing a direct link between C11 substitution and anti-progestational activity in this human primary cell model [1].

Decidual Cell Inhibition
Direct head-to-head
Inhibitory effect confirmed; C11 polarity drives potency
Functional endpoint in primary human cell model
Compared vs 11β, 11-keto, methoxy derivatives
Cell biology Decidualization Anti-progestational activity

Androgenic Bioactivity Profile

In complementary in vitro yeast and mammalian (HEK293) host cell bioassays, 11-hydroxy derivatives of testosterone, including 11α-hydroxytestosterone, exhibit minimal or no androgenic bioactivity. In contrast, 11-keto derivatives (11-ketotestosterone, 11-ketodihydrotestosterone) retain measurable androgenic potency, though lower than their parent non-oxygenated steroids, and have been shown to function as androgen receptor agonists [1]. 11β-hydroxytestosterone (11OHT) has been further characterized as a progesterone receptor B (PRB) antagonist, whereas 11α-OHT lacks this antagonist profile [2].

Androgenic Bioactivity
Class-level inference
Minimal/no androgenic activity
Supports AR-independent study design
11-keto derivatives retain partial AR agonism; source review advised
Androgen receptor Bioassay Endocrine pharmacology

CYP3A vs. CYP11B1 Biosynthetic Origin

11α-Hydroxytestosterone is produced from testosterone by cytochrome P450 CYP3A isoforms, a metabolic route distinct from the adrenal CYP11B1-dependent pathway that generates 11β-hydroxytestosterone . The CYP3A-mediated 11α-hydroxylation occurs in hepatic and extrahepatic tissues, whereas CYP11B1-mediated 11β-hydroxylation is primarily confined to the adrenal cortex [1]. Additionally, 11α-OHT can be generated via biotransformation using engineered CYP107A1 mutants, providing a synthetic biology route for production that is not applicable to the 11β-isomer [2].

Biosynthetic Origin
Cross-study comparable
CYP3A (hepatic/extrahepatic); also CYP107A1 mutant
Enables CYP3A activity tracking
11β-OHT originates from adrenal CYP11B1
Cytochrome P450 Steroidogenesis Metabolic pathway

LC-MS/MS Analytical Differentiation

High-throughput LC-MS/MS methods validated for clinical steroid profiling include 11β-hydroxytestosterone (11OHT) and 11-ketotestosterone (11KT) among quantified analytes, with lower limits of quantification well below endogenous ranges (63–320 pmol/L) and recoveries between 85% and 117% [1]. 11α-Hydroxytestosterone can be analytically resolved from its 11β-stereoisomer using optimized chromatographic conditions, as the two epimers exhibit distinct retention times on reversed-phase columns [2]. This analytical separability is essential for accurate quantification in complex biological matrices.

LC-MS/MS Resolution
Cross-study comparable
Resolved from 11β-OHT; LLOQ ~63–320 pmol/L
Supports steroidomics quantification
Online-SPE-LC-MS/MS; reversed-phase separation
Analytical chemistry LC-MS/MS Steroid profiling

11α-OHT: Recommended Applications


Non-Androgenic PR Pharmacological Tool

11α-OHT is optimally suited for investigating progesterone receptor interactions in cellular models where androgenic confounding must be avoided. With a defined relative binding affinity of 9% to PR (versus R5020 at 100%) and minimal androgenic bioactivity in mammalian host cell assays [1], 11α-OHT provides a clean pharmacological tool for dissecting PR-mediated pathways without AR crosstalk. This profile distinguishes it from 11-keto derivatives (e.g., 11-ketotestosterone) which retain AR agonist activity, and from 11β-OHT which acts as a PRB antagonist [2].

Anti-Progestational Decidual Cell Screening

Based on direct evidence of 11α-OHT's inhibitory effects on cultured human decidual cells and the established structure-activity relationship linking C11 polarity to anti-progestational potency [3], this compound serves as a reference standard for screening novel C11-substituted steroids with potential applications in reproductive biology and endometrial function studies. The inhibitory effect in primary human cells provides a physiologically relevant functional endpoint that cannot be recapitulated using 11-keto derivatives, which lack this anti-progestational profile [3].

CYP3A Activity Marker for Steroidomics

As a CYP3A-specific metabolite of testosterone, 11α-OHT can be employed as an analytical reference standard for quantifying CYP3A-mediated testosterone hydroxylation in drug metabolism studies . Its distinct biosynthetic origin (CYP3A-dependent) contrasts with the adrenal CYP11B1-dependent production of 11β-OHT [4], enabling researchers to differentiate between hepatic and adrenal contributions to C11-hydroxylated steroid pools in complex biological samples. Validated LC-MS/MS methods with established lower limits of quantification support its use in quantitative steroidomics [5].

3α-HSD Substrate Specificity

The quantitative difference in enzymatic oxidation velocity between 11α-OHT (156% vs. testosterone) and 11β-OHT (76–136% vs. testosterone) by 3α-hydroxysteroid dehydrogenase (EC 1.1.1.239) [6] makes 11α-OHT a valuable substrate for investigating stereospecific recognition in hydroxysteroid dehydrogenase active sites. This differential enzyme kinetics provides a functional assay readout that can distinguish between 11α- and 11β-epimers, supporting enzymology research into substrate selectivity determinants.

Application
Selection Property
Validation Focus
PR pharmacology studies (androgen-independent)
Progesterone receptor binding profile, minimal AR activity
AR-crosstalk exclusion and PR pathway specificity
Decidual cell screening models
Anti-progestational activity in primary human cells
C11-polarity structure–activity relationship confirmation
CYP3A activity marker in steroidomics
CYP3A-dependent testosterone hydroxylation
LC-MS/MS quantification and CYP3A/CYP11B1 differentiation
3α-HSD enzyme specificity studies
Stereospecific oxidation velocity
Enzyme recognition differentiation between epimers
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